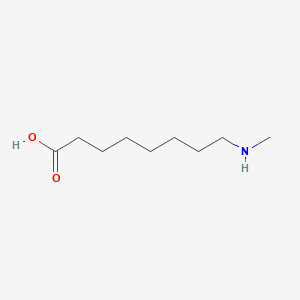

8-(Methylamino)octanoic acid

Description

Historical Context and Discovery within Natural Product Chemistry

The discovery of 8-(methylamino)octanoic acid is intrinsically linked to the exploration of natural products from marine organisms. A significant example is its identification as a constituent of kalkitoxin (B1246023), a potent cytotoxic agent. rsc.orgrsc.org Kalkitoxin is a metabolite produced by the marine cyanobacterium Lyngbya majuscula. rsc.orgrsc.org The structural elucidation of kalkitoxin revealed the presence of a unique amino fatty acid, which was identified as a derivative of this compound. rsc.orgrsc.org This discovery highlighted the role of unusual fatty acid derivatives in the biosynthesis of complex natural products.

Broader Context within Amino Fatty Acid Research

Amino fatty acids represent a diverse class of molecules that combine the structural features of both amino acids and fatty acids. This unique combination gives rise to a wide range of chemical properties and biological activities. Research in this area is expanding, with a focus on discovering new amino fatty acids from natural sources and synthesizing novel derivatives. These compounds are investigated for their potential applications in various fields, including medicine and materials science. The study of molecules like this compound contributes to a deeper understanding of the structure-activity relationships within this class of compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 856925-83-2 |

This data is compiled from publicly available chemical databases. sigmaaldrich.combldpharm.com

Structure

3D Structure

Propriétés

IUPAC Name |

8-(methylamino)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-10-8-6-4-2-3-5-7-9(11)12/h10H,2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPDQZWRFFJSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309024 | |

| Record name | 8-(Methylamino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-83-2 | |

| Record name | 8-(Methylamino)octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Methylamino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 8 Methylamino Octanoic Acid and Its Derivatives

Total Synthesis Approaches for 8-(Methylamino)octanoic Acid Stereoisomers

The chemical synthesis of this compound and its chiral derivatives involves multi-step processes that allow for precise control over the molecular structure. Key strategies include building the carbon backbone and introducing the amino group in a stereocontrolled manner or starting from a pre-existing backbone.

Enantioselective Methodologies (e.g., Asymmetric Conjugate Addition, Alpha-Methylation)

Enantioselective methods are crucial for producing optically pure amino acids, which are vital as building blocks for pharmaceuticals and bioactive peptides. While direct enantioselective synthesis of this compound is not widely documented, established principles in asymmetric synthesis are applicable.

Asymmetric Conjugate Addition: This powerful carbon-carbon bond-forming reaction can be used to create chiral centers. In the context of amino acid synthesis, a nucleophile adds to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.gov For instance, the conjugate addition of an amine or a protected amine equivalent to an octenoic acid derivative could establish the chiral center. Organocatalysts, such as chiral primary amine-thioureas, have been successfully employed for the asymmetric conjugate addition of ketones to dehydroalanine derivatives, yielding enantiopure unnatural α-amino acids with high enantioselectivity (>95% ee). nih.gov This principle can be adapted for the synthesis of chiral β-amino acids and other amino acid derivatives. acs.org

Alpha-Methylation: Introducing a methyl group at the α-carbon of an amino acid can significantly alter its conformational properties and biological activity. nih.gov The synthesis of α-methylated amino acids often starts with an optically active α-amino acid, which is converted into a derivative where the α-hydrogen can be replaced by a methyl group while retaining the original stereochemistry. google.com For example, cis-2,5-disubstituted imidazolidin-4-one derivatives of amino acids can be successfully methylated using methyl iodide after being treated with LDA (lithium diisopropylamide) to form an enolate. nih.gov This stereospecific methylation provides a route to enantiomerically pure α-methyl-amino acids. nih.gov While this method applies to α-methylation, similar principles of stereocontrolled alkylation could be adapted for the synthesis of N-methylated compounds like this compound.

Below is a table summarizing key aspects of these enantioselective methodologies.

Table 1: Enantioselective Methodologies for Amino Acid Synthesis

| Methodology | Key Principle | Typical Reagents/Catalysts | Potential Application | Reported Selectivity |

| Asymmetric Conjugate Addition | Stereocontrolled addition of a nucleophile to an α,β-unsaturated system. | Chiral bifunctional primary amine-thiourea catalysts, chiral Ni(II) complexes. nih.govnih.gov | Synthesis of chiral ketone-based α-amino acids and other unnatural amino acids. nih.gov | Often >95% enantiomeric excess (ee). nih.gov |

| Asymmetric Alpha-Methylation | Stereospecific replacement of the α-hydrogen with a methyl group. | Lithium diisopropylamide (LDA), Methyl iodide. nih.gov | Synthesis of conformationally constrained α-methyl-amino acids. nih.govnih.gov | Can produce enantiomerically pure products. nih.gov |

Precursor-Based Synthesis Routes (e.g., from Methyl 8-Aminooctanoate)

A more direct and common approach to synthesizing this compound involves the modification of a readily available precursor that already contains the eight-carbon chain. 8-Aminooctanoic acid or its esters, such as methyl 8-aminooctanoate, are ideal starting materials.

The synthesis can be achieved through the N-methylation of the primary amino group of 8-aminooctanoic acid. Various methods for the N-methylation of amino acids have been developed to be region-specific and avoid racemization. monash.edu A straightforward laboratory-scale synthesis involves the hydrolysis of methyl 8-aminooctanoate. For example, heating methyl 8-aminooctanoate in water at elevated temperatures (e.g., 177°C) can yield 8-aminooctanoic acid with high efficiency (95% yield). chemicalbook.com Following the formation of the primary amino acid, a subsequent methylation step would be required to yield the final product. Other reported syntheses of 8-aminooctanoic acid start from materials like cyclohexanone or octanediol, though these routes may involve hazardous reagents like sodium azide or produce significant waste, making them less suitable for large-scale production. guidechem.com

A general two-step process from a precursor is outlined below:

Hydrolysis: The methyl ester of methyl 8-aminooctanoate is hydrolyzed, typically under acidic or basic conditions, to yield 8-aminooctanoic acid.

N-Methylation: The primary amine of 8-aminooctanoic acid is selectively methylated. This can be achieved using various reagents, such as methyl iodide or dimethyl sulfate, often requiring protection of the carboxylic acid group to prevent side reactions.

Table 2: Synthesis of 8-Aminooctanoic Acid from Methyl 8-Aminooctanoate

| Step | Reactants | Conditions | Product | Reported Yield |

| Hydrolysis | Methyl 8-aminooctanoate, Water | Heated at 177°C for 2 hours under nitrogen. chemicalbook.com | 8-Aminooctanoic acid | 95% chemicalbook.com |

Biocatalytic and Biotechnological Synthesis of Related Amino Acids and Derivatives

Biocatalysis and metabolic engineering offer sustainable alternatives to chemical synthesis for producing amino acids and fatty acid derivatives. These methods utilize enzymes or engineered microorganisms to perform complex chemical transformations under mild conditions.

Enzyme-Catalyzed Amide Bond Formation and Cyclization Reactions

Enzymes are highly efficient and selective catalysts for a wide range of chemical reactions, including the formation of amide bonds, which is central to peptide synthesis and the creation of N-substituted amino acids.

Amide bond formation is a thermodynamically unfavorable reaction that typically requires the activation of the carboxylic acid group. nih.gov Nature has evolved several classes of enzymes that can catalyze this reaction, often using adenosine triphosphate (ATP) as an energy source. researchgate.net

ATP-Grasp Enzymes: This superfamily of enzymes catalyzes amide bond formation by first activating a carboxylic acid as an acylphosphate intermediate, which is then attacked by an amine. researchgate.netmanchester.ac.uk

Lipases and Proteases: Under certain conditions (e.g., in organic solvents or using activated esters), these hydrolases can be used in reverse to catalyze the formation of amide bonds. researchgate.net For example, lipases can form an acyl-enzyme intermediate that is then attacked by an amine nucleophile. researchgate.net

8-Aminooctanoic acid is known to be a substrate for enzymes that can catalyze cyclization reactions to form lactams. However, instead of forming the monomeric caprylolactam, enzymes like Novozym 435 (a lipase) tend to catalyze the formation of dimer and trimer lactams from 8-aminooctanoic acid. chemicalbook.com

Table 3: Enzymes Involved in Amide Bond Formation

| Enzyme Class | Mechanism | Energy Source | Example Application |

| ATP-Grasp Ligases | Activation of carboxylic acid via an acylphosphate intermediate. nih.govresearchgate.net | ATP nih.gov | Synthesis of dipeptides and other amide-containing natural products. manchester.ac.uk |

| Lipases/Proteases | Formation of an acyl-enzyme intermediate followed by aminolysis. researchgate.net | None (uses activated substrates) | Kinetic resolution of amines and synthesis of amides from esters. rsc.org |

Engineered Microbial Platforms for Fatty Acid Analog Production

Metabolic engineering allows for the redesign of microbial metabolism to produce valuable chemicals, including non-standard fatty acids and their derivatives. nih.gov Microorganisms like Escherichia coli and Saccharomyces cerevisiae are commonly used as "cell factories" due to their well-understood genetics and rapid growth. nih.govfrontiersin.org

The core strategy involves hijacking the cell's natural fatty acid biosynthesis machinery and diverting its intermediates toward the production of desired molecules. This can be achieved by:

Expressing Heterologous Enzymes: Introducing genes from other organisms to create new metabolic pathways.

Deleting Competing Pathways: Knocking out genes that lead to the formation of unwanted byproducts, thereby increasing the carbon flux towards the target molecule.

Optimizing Precursor Supply: Overexpressing enzymes in upstream pathways to increase the availability of building blocks like acetyl-CoA.

Engineered microbial platforms have been successfully developed to produce a variety of fatty acid-derived chemicals, including free fatty acids, fatty alcohols, and esters. frontiersin.orgbakerlab.org For instance, E. coli has been engineered to produce free fatty acids at titers up to 21.5 g/L. frontiersin.org Similarly, S. cerevisiae has been engineered to produce up to 33.4 g/L of extracellular free fatty acids. frontiersin.org These platforms could potentially be adapted to produce functionalized fatty acids like aminooctanoic acid by introducing aminotransferase enzymes that can act on fatty acid intermediates.

Reverse Beta-Oxidation Pathway Engineering for Medium-Chain Fatty Acid Synthesis

The reverse β-oxidation (rBOX) pathway is a highly efficient, synthetic metabolic route for carbon chain elongation. nih.gov Unlike the native fatty acid synthesis (FAS) pathway, which uses ATP-dependent conversion of acetyl-CoA to malonyl-CoA, the rBOX pathway directly uses acetyl-CoA for chain elongation, making it more energy-efficient. frontiersin.orgnih.gov

The pathway consists of a cycle of four core enzymatic reactions that iteratively add two-carbon units to a growing acyl-CoA chain. nih.govresearchgate.net The key enzymes are:

Thiolase: Condenses two acetyl-CoA molecules (or an acetyl-CoA and a longer acyl-CoA).

3-hydroxyacyl-CoA dehydrogenase: Reduces the resulting keto group.

Enoyl-CoA hydratase: Dehydrates the intermediate.

Trans-enoyl-CoA reductase: Reduces the double bond to form an elongated acyl-CoA.

By carefully selecting enzymes from different organisms and optimizing their expression, researchers have engineered S. cerevisiae to produce medium-chain fatty acids like hexanoic acid and octanoic acid. nih.gov In one study, engineering the NADH metabolism and testing different rBOX enzyme variants led to octanoic acid titers of up to 60 mg/L in S. cerevisiae. nih.gov This pathway provides a powerful platform for producing the C8 backbone required for this compound. Further engineering, such as the introduction of a terminal aminotransferase, could convert the synthesized octanoyl-CoA into an amino-functionalized product.

Table 4: Comparison of Fatty Acid Synthesis Pathways

| Pathway | Key Features | Primary Building Block | Energy Efficiency | Example Product in Engineered Microbes |

| Fatty Acid Synthase (FAS) | Native pathway in most organisms; complex and tightly regulated. | Malonyl-CoA | Requires 1 ATP per acetyl-CoA to malonyl-CoA conversion. frontiersin.org | Free Fatty Acids (various lengths). frontiersin.org |

| Reverse β-Oxidation (rBOX) | Synthetic pathway; modular and energy-efficient. nih.gov | Acetyl-CoA | No ATP required for chain elongation step. nih.gov | Hexanoic acid, Octanoic acid. nih.gov |

Chemical Derivatization for Structural Modification and Functionalization

The inherent reactivity of the carboxylic acid and secondary amine functionalities of this compound allows for a wide range of chemical modifications. These derivatizations are crucial for tailoring the molecule's properties for specific applications, such as enhancing its biological activity, improving its pharmacokinetic profile, or introducing reporter groups for biological imaging.

Synthesis of Novel Structural Analogs for Biological Probes

The development of biological probes from this compound is a key area of research, enabling the investigation of cellular processes and molecular interactions. The synthesis of these probes typically involves the covalent attachment of a reporter molecule, such as a fluorophore, to the this compound backbone.

A common strategy for the synthesis of fluorescently labeled this compound analogs involves the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. This method leverages the reactivity of the primary or secondary amine of the amino acid with the NHS ester to form a stable amide bond. For instance, a fluorescent probe can be synthesized by reacting this compound with the NHS ester of a fluorophore like fluorescein or rhodamine. The general reaction scheme is depicted below:

Reaction Scheme:

This straightforward approach allows for the efficient labeling of this compound, yielding a probe that can be used to track the molecule's localization and interactions within a biological system. The choice of fluorophore can be tailored based on the specific experimental requirements, such as the desired excitation and emission wavelengths.

| Starting Material | Reagent | Product | Application |

| This compound | Fluorescein-NHS ester | Fluorescein-labeled this compound | Fluorescence microscopy, Flow cytometry |

| This compound | Rhodamine-NHS ester | Rhodamine-labeled this compound | Live-cell imaging, FRET studies |

| This compound | Biotin-NHS ester | Biotinylated this compound | Affinity purification, Immunoassays |

Table 1: Examples of this compound-Based Biological Probes

Detailed research findings have demonstrated the utility of similar long-chain amino acids as scaffolds for biological probes. The lipophilic nature of the octanoic acid chain can facilitate membrane permeability, making these probes valuable for studying intracellular targets. The N-methyl group can also influence the conformational properties and metabolic stability of the resulting probe.

Integration into Complex Molecular Architectures (e.g., 2-Imidazolyloxyalkanoic Acids)

Beyond simple labeling, this compound can be incorporated as a building block into more complex molecular architectures to generate novel compounds with unique biological activities. One such class of compounds is the 2-imidazolyloxyalkanoic acids. The synthesis of these molecules requires the formation of an ether linkage between the oxygen atom of a 2-hydroxyimidazole (which exists in tautomeric equilibrium with imidazol-2-one) and the alkyl chain of an alkanoic acid derivative.

While direct synthesis of 2-imidazolyloxyalkanoic acids is challenging, a plausible synthetic route could involve the initial preparation of a suitable 2-hydroxyimidazole derivative and an appropriately functionalized this compound ester. For instance, a Williamson ether synthesis approach could be envisioned, where the sodium salt of a protected 2-hydroxyimidazole is reacted with a halo-derivative of an this compound ester.

A hypothetical synthetic pathway is outlined below:

Protection of this compound: The carboxylic acid and the methylamino group of this compound would first be protected to prevent unwanted side reactions. The carboxylic acid could be converted to a methyl or ethyl ester, and the amine could be protected with a suitable protecting group like Boc (tert-butyloxycarbonyl).

Halogenation of the alkyl chain: A halogen, such as bromine, would be introduced at a specific position on the octanoic acid chain, for example, via a radical bromination reaction.

Preparation of the 2-hydroxyimidazole salt: A suitably substituted 2-hydroxyimidazole would be treated with a strong base, such as sodium hydride, to generate the corresponding alkoxide.

Williamson Ether Synthesis: The protected and halogenated this compound derivative would then be reacted with the 2-hydroxyimidazole salt to form the desired ether linkage.

Deprotection: Finally, the protecting groups on the carboxylic acid and the amine would be removed to yield the target 2-((8-(methylamino)octan-x-yl)oxy)imidazole derivative.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Protection | Boc₂O, (COCl)₂, MeOH | Boc-N(CH₃)-(CH₂)₇-COOMe |

| 2 | Halogenation | NBS, AIBN | Bromo-derivative of the protected amino acid |

| 3 | Salt Formation | NaH | Sodium salt of 2-hydroxyimidazole |

| 4 | Ether Synthesis | SN2 reaction | Protected 2-imidazolyloxyalkanoic acid ester |

| 5 | Deprotection | TFA, LiOH | 2-Imidazolyloxy-8-(methylamino)octanoic acid |

Table 2: Hypothetical Synthetic Scheme for a 2-Imidazolyloxyalkanoic Acid Derivative

The successful integration of the this compound moiety into such complex structures could lead to the discovery of novel therapeutic agents or chemical probes with unique pharmacological properties. The imidazole ring, being a common motif in biologically active molecules, combined with the flexible and lipophilic N-methylated octanoic acid chain, offers a rich chemical space for drug discovery.

Biochemical Pathways and Metabolic Interconnections

Role of 8-(Methylamino)octanoic Acid Analogs in Cellular Metabolism

Analogs of this compound, particularly medium-chain fatty acids (MCFAs), are integral players in cellular energy production and biosynthetic pathways. Their metabolic significance stems from their roles as intermediates in synthesis and as substrates for catabolic energy release.

Intermediates in Mitochondrial Fatty Acid Synthesis (e.g., Octanoyl-ACP)

Mitochondria possess their own fatty acid synthesis (FAS) pathway, distinct from the primary cytosolic system. This mitochondrial FAS (mtFAS) is crucial for producing key metabolic cofactors rather than for bulk lipid synthesis. A central intermediate in this pathway is octanoyl-acyl carrier protein (octanoyl-ACP). nih.govresearchgate.net

Table 1: Key Components of Mitochondrial Fatty Acid Synthesis (mtFAS)

| Component | Function | Metabolic Importance |

| Octanoyl-ACP | An eight-carbon acyl chain attached to an Acyl Carrier Protein. | Primary product of mtFAS and direct precursor for lipoic acid synthesis. nih.govphytomorphology.com |

| Lipoic Acid | A sulfur-containing cofactor derived from octanoyl-ACP. | Essential for the function of key enzymes in the TCA cycle and amino acid catabolism. msu.edunih.gov |

| Acyl Carrier Protein (ACP) | A protein that carries the growing acyl chain during fatty acid synthesis. | Central to shuttling intermediates between the enzymes of the FAS pathway. phytomorphology.comnih.gov |

Catabolism and Integration into Central Carbon Metabolism (e.g., TCA Cycle)

Medium-chain fatty acids like octanoic acid are efficiently catabolized for energy. This process, known as beta-oxidation, occurs within the mitochondria. wikipedia.org During beta-oxidation, the fatty acid chain is broken down in a cyclical series of reactions, removing two-carbon units in the form of acetyl-CoA with each cycle. wikipedia.org

This acetyl-CoA is a primary fuel for the tricarboxylic acid (TCA) cycle. It combines with oxaloacetate to form citrate, initiating a series of reactions that generate the reducing equivalents NADH and FADH₂, which in turn fuel ATP production via the electron transport chain. wikipedia.org The catabolism of an eight-carbon fatty acid like octanoic acid yields multiple molecules of acetyl-CoA, making it a dense source of energy.

Furthermore, studies on other fatty acids, such as the omega-3 fatty acids EPA and DHA, have shown they can modulate the concentrations of TCA cycle intermediates, suggesting that fatty acid metabolism is intricately linked with the regulation of central carbon metabolism. nih.gov While direct studies on this compound are limited, its structural similarity to octanoic acid suggests it would be catabolized in a similar manner, feeding into the central energy-producing pathways of the cell.

Biosynthesis Mechanisms of Related Omega-Amino Fatty Acids

Omega-amino fatty acids are bifunctional molecules containing both a terminal amino group and a terminal carboxyl group. Their biosynthesis, particularly in microbial systems, involves specialized enzymatic pathways.

Enzymatic Systems and Gene Regulation in Microbial Producers

The biotechnological production of omega-amino fatty acids often utilizes whole-cell catalysts or purified enzymes from microorganisms. google.com The synthesis typically involves a multi-step enzymatic cascade starting from a fatty acid. Key enzymes in this process include:

Alkane Hydroxylases or Oxidases : These enzymes catalyze the oxidation of the terminal methyl group of a fatty acid to an aldehyde. google.com

Transaminases : These enzymes then convert the newly formed aldehyde group into an amino group, using an amino acid (like alanine (B10760859) or glutamate) as the amine donor. google.comgoogle.com

Amino Acid Dehydrogenases : These are often included to regenerate the amino donor, improving the efficiency of the system. google.com

The genetic regulation of fatty acid biosynthesis in bacteria is complex. In some marine bacteria that produce omega-3 polyunsaturated fatty acids, the expression of the synthesis genes (pfa operon) is controlled by novel transcriptional regulators. nih.govnih.gov For example, a regulator named PfaF has been identified that positively controls the pfa operon. nih.gov The expression of these genes can be influenced by the presence of exogenous fatty acids, indicating a feedback mechanism that tunes the biosynthetic machinery to the metabolic state of the cell. nih.gov While this research focuses on polyunsaturated fatty acids, similar principles of transcriptional regulation are expected to govern the biosynthesis of omega-amino fatty acids in microbial producers.

Post-Translational Acylation and Regulatory Functions of Related Fatty Acids

Fatty acids are not only used for energy and structure but also as modifying groups that are covalently attached to proteins. This post-translational modification, known as acylation, can profoundly alter a protein's function, localization, and stability. researchgate.netroyalsocietypublishing.org

Acylation of Peptide Hormones (e.g., Ghrelin)

A prominent example of fatty acid acylation is the modification of ghrelin, a 28-amino acid peptide hormone often called the "hunger hormone." nih.govresearchgate.net For ghrelin to become fully active, it must be acylated at its third amino acid residue, a serine. mdpi.com This modification is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). pnas.orgoup.com

The fatty acid predominantly used for this acylation is the eight-carbon saturated fatty acid, octanoic acid. nih.govpnas.org The attachment of this octanoyl group is essential for ghrelin to bind to and activate its receptor, the growth hormone secretagogue receptor-1a (GHS-R1a). nih.govmdpi.com This acylation step is a critical regulatory point; without it, ghrelin cannot exert its primary functions, which include stimulating appetite and growth hormone release. nih.govreactome.org The source of the octanoic acid for ghrelin acylation can be from the diet or from cellular fatty acid synthesis and breakdown pathways. nih.govoup.com

This specific use of an octanoic acid analog highlights a crucial regulatory role for medium-chain fatty acids beyond their function as simple energy substrates, linking lipid metabolism directly to endocrine signaling pathways.

Table 2: Key Enzymes and Molecules in Ghrelin Acylation

| Molecule/Enzyme | Type | Role in Ghrelin Acylation |

| Ghrelin | Peptide Hormone | The substrate for acylation; becomes active upon modification. mdpi.com |

| Octanoic Acid | Medium-Chain Fatty Acid | The acyl group predominantly attached to ghrelin. nih.govpnas.org |

| Ghrelin O-acyltransferase (GOAT) | Enzyme (MBOAT family) | Catalyzes the transfer of octanoic acid to the serine-3 residue of ghrelin. royalsocietypublishing.orgoup.com |

| GHS-R1a | Receptor | The target receptor that is activated by acylated ghrelin. nih.govresearchgate.net |

Based on the current scientific understanding, the compound this compound is not recognized as a precursor in the biosynthesis of lipoic acid. The established precursor for lipoic acid is octanoic acid. wikipedia.orgtaylorandfrancis.comwum.edu.pl

Lipoic acid is an essential cofactor for several key enzymatic complexes in central metabolism. researchgate.net Its biosynthesis is a highly conserved process. The de novo synthesis of lipoic acid begins with octanoic acid, an eight-carbon fatty acid. wikipedia.orgyoutube.com This octanoic acid is first activated and then transferred to a specific lipoyl carrier protein. youtube.com Subsequently, a complex enzymatic machinery, involving a lipoyl synthase, inserts two sulfur atoms into the octanoyl chain at positions C6 and C8, converting it into the lipoyl group. wikipedia.orgyoutube.com

Extensive research on the biosynthesis of lipoic acid has elucidated this pathway involving octanoic acid. researchgate.netyoutube.com There is no scientific literature to support the involvement of this compound in this fundamental biochemical process. Therefore, an article detailing the role of this compound as a precursor in lipoic acid biosynthesis cannot be generated as it would be factually incorrect.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. For 8-(Methylamino)octanoic acid, derivatization can improve volatility for GC analysis or enhance detectability and ionization efficiency for LC and MS-based methods. nih.govalexandraatleephillips.com

Isotope-coded derivatization is an advanced strategy used in mass spectrometry for precise and accurate quantification. nih.gov The principle involves using a pair of derivatizing reagents that are chemically identical but isotopically distinct (i.e., one contains stable heavy isotopes like ¹³C, ¹⁵N, or ²H, while the other contains the natural 'light' isotopes).

In this method, the sample of interest is derivatized with the 'light' reagent, while a known amount of an internal standard (or a reference sample) is derivatized with the 'heavy' reagent. tmiclinode.com The two are then mixed and analyzed together by LC-MS. Because the light and heavy derivatives are chemically identical, they co-elute from the LC column and have the same ionization efficiency. However, they appear as two distinct peaks in the mass spectrum, separated by a known mass difference. The ratio of the peak intensities of the light (sample) and heavy (standard) derivatives allows for highly accurate quantification, as it corrects for variations in sample preparation, injection volume, and ion suppression. nih.gov This approach is particularly valuable in the field of quantitative metabolomics. nih.gov

Many biological molecules, particularly amino acids, are chiral, meaning they exist as non-superimposable mirror images called enantiomers (D- and L-forms). Chiral derivatization is a technique used to separate and quantify these enantiomers. nih.gov The method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that is itself enantiomerically pure. springernature.com This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. nih.gov A widely used CDA for amines is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govbiorxiv.orgbiorxiv.org

It is critical to note, however, that This compound is an achiral molecule . It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the application of chiral derivatization for the purpose of stereochemical differentiation is not relevant to this specific compound. The technique is exclusively applicable to molecules that exhibit chirality.

Optimization of Derivatization Protocols for Complex Matrices

The analysis of this compound in complex matrices, such as plasma or crude oil extracts, often necessitates a derivatization step. nih.govchemrxiv.org This chemical modification is crucial to enhance the compound's volatility and thermal stability for gas chromatography (GC) analysis or to improve its ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.commdpi.com The presence of both a secondary amine and a carboxylic acid functional group in this compound allows for a variety of derivatization strategies.

Optimization of these protocols is paramount to ensure high reaction yield, minimize degradation, and reduce interference from the sample matrix. nih.gov Key parameters that are systematically adjusted include the choice of derivatizing reagent, reagent concentration, reaction temperature, and reaction time. mdpi.comnih.gov

Common Derivatization Strategies:

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used to convert the active hydrogens on both the carboxylic acid and the secondary amine groups into their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comthermofisher.com TBDMS derivatives are often preferred due to their increased stability and reduced sensitivity to moisture. sigmaaldrich.com

Acylation/Esterification: A two-step approach is often employed for compounds with both amine and carboxylic acid groups. mdpi.comnih.gov The carboxylic acid group can be esterified first (e.g., to a methyl or ethyl ester), followed by acylation of the amine group using reagents like pentafluoropropionic anhydride. mdpi.com Alternatively, alkyl chloroformates can derivatize both functional groups in a single step. nih.gov

The optimization process involves a systematic evaluation of these parameters to achieve the highest and most reproducible analytical signal for the derivatized this compound. For instance, the reaction temperature and time are fine-tuned to ensure complete derivatization without causing thermal degradation of the analyte. mdpi.com The choice of solvent and the need for a catalyst, such as pyridine, are also critical considerations. researchgate.net In complex matrices, matrix-matched calibration standards or the use of stable-isotope labeled internal standards are often necessary to correct for variations in derivatization efficiency and matrix effects. mdpi.comnih.gov

Table 1: Common Derivatization Reagents for this compound

| Reagent Name | Acronym | Target Functional Group(s) | Resulting Derivative | Analytical Technique |

|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acid, Secondary amine | TMS ether, TMS amine | GC-MS |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Carboxylic acid, Secondary amine | TBDMS ether, TBDMS amine | GC-MS |

| Ethyl Chloroformate | ECF | Carboxylic acid, Secondary amine | N-ethoxycarbonyl ethyl ester | GC-MS |

**4.3. Spectroscopic Analysis for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule, respectively.

Spectroscopic Analysis for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expected ¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment.

-COOH: A broad singlet peak at a high chemical shift (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. docbrown.infodocbrown.info

-CH₂-COOH: A triplet signal around 2.2-2.4 ppm, coupled to the adjacent methylene group. docbrown.info

-NH-CH₂-: A triplet signal around 2.6-2.8 ppm for the methylene group attached to the nitrogen.

-N-CH₃: A singlet signal around 2.4-2.6 ppm for the methyl group attached to the nitrogen. chemicalbook.com

-NH-: A broad singlet for the proton on the secondary amine.

Alkyl Chain (-CH₂-)n: A complex multiplet region between approximately 1.2-1.6 ppm for the remaining methylene groups in the octanoic acid backbone. chemicalbook.com

Expected ¹³C NMR Spectrum: The carbon NMR spectrum would show a separate signal for each carbon atom in a unique chemical environment.

C=O: A signal in the downfield region, typically around 175-180 ppm, for the carbonyl carbon of the carboxylic acid. acs.org

-CH₂-COOH: A signal around 34-36 ppm.

-NH-CH₂-: A signal around 49-51 ppm.

-N-CH₃: A signal around 33-35 ppm.

Alkyl Chain (-CH₂-)n: A series of signals in the range of 24-32 ppm for the internal methylene carbons. np-mrd.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Singlet | ~178 |

| Methylene (C2) | ~2.3 | Triplet | ~35 |

| Methylene (C7) | ~1.5 | Multiplet | ~26 |

| Methylene (C8) | ~2.7 | Triplet | ~50 |

| Methyl (-NCH₃) | ~2.5 | Singlet | ~34 |

| Amine (-NH-) | Variable | Singlet | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. lumenlearning.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the carboxylic acid, secondary amine, and alkyl chain functionalities. libretexts.orglibretexts.org

Expected Characteristic IR Absorptions:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically appearing in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid molecules. libretexts.org

C-H Stretch (Alkyl): Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the octyl chain and methyl group. lumenlearning.comlibretexts.org

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹. libretexts.orgresearchgate.net

N-H Stretch (Secondary Amine): A single, moderate absorption band in the region of 3300-3500 cm⁻¹. This peak is typically sharper than the O-H stretch from the carboxylic acid. libretexts.org

C-N Stretch: A medium to weak absorption band in the fingerprint region, typically around 1020-1250 cm⁻¹.

C-O Stretch: A medium intensity band found in the 1210-1320 cm⁻¹ range. libretexts.org

The combination of these characteristic peaks in an IR spectrum would provide strong evidence for the molecular structure of this compound. researchgate.netnih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, very broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp |

| Secondary Amine | N-H stretch | 3300-3500 | Moderate, sharp |

| Alkyl Chain | C-H stretch | 2850-2960 | Strong, sharp |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

Computational and in Silico Research Methodologies for 8 Methylamino Octanoic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that govern a compound's potency and selectivity, QSAR models can be used to predict the activity of untested analogs, thereby guiding the synthesis of more effective molecules.

The antimicrobial potential of fatty acids and their derivatives has been a subject of significant research. nih.govzju.edu.cnresearchgate.net For 8-(methylamino)octanoic acid analogs, various predictive algorithms can be employed to forecast their antimicrobial and other bioactivity profiles. Machine learning algorithms are at the forefront of these predictive endeavors.

Commonly used algorithms include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can handle complex, non-linear relationships between chemical structures and their activities.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN): Inspired by the biological nervous system, ANNs are capable of modeling highly complex and non-linear relationships.

For instance, a hypothetical QSAR study on a series of 8-(alkylamino)octanoic acid analogs against Staphylococcus aureus might yield a predictive model. The predictive accuracy of such models is often evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Table 1: Hypothetical Predictive Models for Antimicrobial Activity of this compound Analogs

| Predictive Algorithm | Key Molecular Descriptors | R² (Training Set) | Q² (Test Set) | Predicted Bioactivity Profile |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | LogP, Molar Refractivity, LUMO Energy | 0.85 | 0.78 | Antibacterial (Gram-positive) |

| Support Vector Machine (SVM) | Topological Polar Surface Area, Dipole Moment, Steric Parameters | 0.92 | 0.88 | Antifungal (Candida albicans) |

| Random Forest (RF) | Aromatic ring count, Hydrogen bond donors/acceptors, Electronic Energy | 0.95 | 0.91 | Broad-spectrum antimicrobial |

The predictive power of a QSAR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For this compound analogs, a diverse set of descriptors would be calculated to capture the structural variations within the series. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity, as well as counts of specific functional groups.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecule's shape, volume, and surface area. Examples include steric parameters and solvent-accessible surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov

The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved through statistical methods like genetic algorithms or stepwise regression. For example, in predicting the antimicrobial activity of fatty acid derivatives, electronic parameters such as total energy and LUMO energy have been shown to be significant. nih.gov

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Examples | Relevance to Bioactivity |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes hydrophobicity, crucial for membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties and interactions with polar receptors. |

| Electronic | HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Reflects the volume occupied by the molecule and its polarizability, influencing binding to target sites. |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques that provide insights into the interactions between a small molecule (ligand) and a biological macromolecule (receptor) at the atomic level. These methods are instrumental in understanding the mechanism of action of this compound analogs and in designing new derivatives with improved binding affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then scoring these conformations based on their binding energy. For this compound analogs with potential antimicrobial activity, likely protein targets for docking studies would include essential bacterial enzymes such as DNA gyrase or tyrosyl-tRNA synthetase. mdpi.com

The results of a docking study can reveal:

Binding Mode: The specific orientation of the ligand within the active site.

Key Interactions: The hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Binding Affinity: A numerical score that estimates the strength of the interaction.

For example, a docking study of an this compound analog into the active site of a bacterial enzyme might reveal that the carboxylate group forms a crucial salt bridge with a positively charged amino acid residue, while the alkyl chain engages in hydrophobic interactions with a nonpolar pocket.

Table 3: Hypothetical Molecular Docking Results for an this compound Analog

| Bacterial Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Staphylococcus aureus DNA Gyrase B | -8.5 | Asp73, Arg76, Gly77 | Hydrogen bonds, Electrostatic interactions |

| Escherichia coli Dihydrofolate Reductase | -7.2 | Ile50, Phe31, Leu54 | Hydrophobic interactions |

| Pseudomonas aeruginosa Topoisomerase IV | -7.9 | Ser84, Glu88 | Hydrogen bonds |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the ligand and receptor move and interact in a simulated biological environment (e.g., in water at physiological temperature and pressure).

Conformational analysis is a key aspect of these studies, particularly for flexible molecules like this compound analogs. The presence of the N-methyl group can influence the conformational preferences around the amide bond, potentially favoring a cis or trans conformation. sci-hub.box Understanding the conformational landscape of these molecules is crucial, as only specific conformations may be able to bind effectively to the target receptor.

MD simulations can provide insights into:

The stability of the ligand-receptor complex.

The flexibility of different regions of the protein and the ligand.

The role of water molecules in mediating interactions.

The free energy of binding, which is a more rigorous measure of binding affinity than docking scores.

Predictive Computational Chemistry for Environmental and Biological Pathways

Beyond predicting therapeutic activity, computational chemistry methods can also be used to forecast the environmental fate and metabolic pathways of this compound and its analogs. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an integral part of modern drug discovery, helping to identify potential liabilities early in the development process. creative-biolabs.com

Computational models can predict a wide range of properties, including:

Metabolic Stability: Predicting which sites on the molecule are most likely to be metabolized by enzymes such as cytochrome P450s. creative-biolabs.com

Environmental Fate: Estimating properties like biodegradability, soil sorption, and potential for bioaccumulation.

Toxicity: Predicting potential adverse effects, such as cardiotoxicity or hepatotoxicity, by modeling interactions with off-target proteins.

For this compound, these models might predict that the omega-end of the octanoic acid chain is susceptible to hydroxylation, or that the methylamino group could undergo N-demethylation. These predictions are valuable for designing analogs with improved pharmacokinetic profiles and reduced environmental impact.

In Silico Estimation of Ionization Behavior and Protonation States

In silico methods for predicting pKa values are essential in early drug discovery for forecasting how a compound will behave in different physiological compartments. These computational approaches range from empirical, rule-based systems to more rigorous quantum mechanical (QM) calculations.

Empirical Methods: These are the most common and rapid methods. They often utilize large databases of experimentally determined pKa values. The prediction for a new molecule is made by identifying its ionizable centers and comparing them to similar fragments in the database. Adjustments are then made based on the effects of neighboring chemical moieties. Software packages like ACD/pKa DB, Marvin (ChemAxon), and ADMET Predictor are widely used for this purpose. researchgate.net For this compound analogs, these tools would analyze the electronic effects of substituents on both the carboxylic acid and the amino group to estimate shifts in their respective pKa values.

Quantum Mechanical Methods: QM-based approaches offer higher accuracy by calculating the electronic structure and energy of the molecule in its different protonation states. These methods model the molecule's interaction with a solvent, often using continuum solvent models. While more computationally intensive, they are valuable for novel chemical scaffolds where empirical data may be lacking.

The interplay between the acidic and basic groups means that this compound can exist in cationic, zwitterionic, anionic, and neutral forms. The dominant species at a given pH is determined by its pKa values. For instance, at physiological pH (~7.4), the carboxylic acid is expected to be deprotonated (negatively charged), and the amine group is likely to be protonated (positively charged), resulting in a zwitterionic state. In silico pKa prediction allows for the construction of species distribution plots, which visualize the percentage of each protonation state as a function of pH.

Table 1: Predicted Ionization Properties of this compound

| Ionizable Group | Predicted pKa (Approximate) | Dominant State at pH 7.4 |

|---|---|---|

| Carboxylic Acid | ~4.5 - 5.0 | COO⁻ (Anionic) |

| Methylamino Group | ~10.5 - 11.0 | NH₂⁺ (Cationic) |

Note: The pKa values are estimations based on related compounds like octanoic acid and simple amines. Actual values for this compound would be determined via specific in silico prediction tools. ohio-state.eduresearchgate.net

Computational Prediction of Distribution and Bioavailability Parameters

Following the estimation of ionization behavior, computational models are employed to predict how a compound will distribute throughout the body and its potential for oral bioavailability. These predictions are part of the ADME (Absorption, Distribution, Metabolism, Excretion) profiling that is critical in drug development. researchgate.net

logD is the ratio of the total concentration of all forms of a compound (ionized and neutral) in the lipid phase to its total concentration in the aqueous phase at a specific pH. acdlabs.comjuniperpublishers.com Since the ionization of this compound analogs is pH-dependent, logD is a more physiologically relevant descriptor than logP. researchgate.net Computational models calculate logD using the predicted logP and pKa values according to the following equations:

For acids: logD = logP - log(1 + 10^(pH - pKa)) researchgate.net

For bases: logD = logP - log(1 + 10^(pKa - pH)) researchgate.net

For a zwitterionic compound like this compound, the calculation is more complex, accounting for both pKa values. The lipophilicity is lowest when the molecule is highly ionized and highest near its isoelectric point.

Other Bioavailability Parameters: Beyond lipophilicity, in silico tools predict a suite of parameters to build a comprehensive bioavailability profile. researchgate.netresearcher.life These are often assessed against established guidelines like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound. researchgate.net

Aqueous Solubility (logS): This parameter is crucial for absorption. Poor solubility can be a major hurdle for oral bioavailability. semanticscholar.org

Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of membrane permeability.

Blood-Brain Barrier (BBB) Permeability: For compounds intended to act on the central nervous system, specific models predict their ability to cross the highly selective BBB.

Human Intestinal Absorption (HIA): Models estimate the percentage of a drug that will be absorbed from the gut into the bloodstream.

These properties are often predicted using Quantitative Structure-Property Relationship (QSPR) models, which are statistical models that correlate chemical structure with specific physical or biological properties. semanticscholar.org

Table 2: Predicted Physicochemical and Bioavailability Properties for this compound

| Parameter | Predicted Value/Classification | Implication for Bioavailability |

|---|---|---|

| Molecular Weight (MW) | ~173 g/mol | Favorable (meets Lipinski's rule <500) |

| logP | ~1.5 - 2.5 | Moderate lipophilicity |

| logD at pH 7.4 | < 0 | Low lipophilicity due to zwitterionic state |

| Polar Surface Area (PSA) | ~49 Ų | Good potential for membrane permeability |

| Aqueous Solubility (logS) | High | Favorable for absorption |

| H-Bond Donors | 2 | Favorable (meets Lipinski's rule ≤5) |

Note: These values are estimations derived from general principles and calculations for structurally similar molecules. Specific software would be used to generate precise predictions for individual analogs. researchgate.netnih.gov

Biological Activity and Mechanism of Action Research Non Clinical, Non Human Centric

Antimicrobial and Antifungal Investigations of Related Fatty Acids

The antimicrobial properties of fatty acids are well-documented, with their efficacy being influenced by factors such as chain length, degree of saturation, and the presence of functional groups.

Efficacy Against Specific Microbial Strains (e.g., Oral Microorganisms)

Medium-chain fatty acids (MCFAs), such as octanoic acid, have demonstrated notable antimicrobial activity against a range of oral microorganisms. In one study, octanoic acid was effective against various oral bacteria, though less so against Candida albicans. The antimicrobial effect of these fatty acids is often species-specific. For instance, lauric acid has been shown to have the greatest antibacterial activity among all medium-chain aliphatic fatty acids. This effect is magnified when esterified to glycerol, forming monolaurin.

The inhibitory concentrations (IC80) of various fatty acids against Gram-positive oral bacteria reveal that antimicrobial activity generally increases with the size of the fatty acid among MCFAs. For example, the IC80 decreases as the carbon chain length increases from C8 to C12.

Inhibitory Concentration (IC80) of Medium-Chain Fatty Acids Against Gram-positive Oral Bacteria

| Fatty Acid | Carbon Chain Length | Inhibitory Concentration (IC80) |

|---|---|---|

| Octanoic Acid | C8 | Variable depending on bacterial species |

| Capric Acid | C10 | Lower than Octanoic Acid |

| Lauric Acid | C12 | Lowest among C8, C10, C12 |

Broader Spectrum Activity and Structure-Activity Relationships

The antimicrobial activity of fatty acids and their derivatives is closely linked to their chemical structure. Generally, medium-chain saturated fatty acids and long-chain unsaturated fatty acids are the most active against bacteria, with Gram-positive bacteria being more susceptible than Gram-negative bacteria. The introduction of an amino group to the fatty acid chain can significantly alter its antimicrobial properties. For instance, alkyl amines have been shown to be effective against both Gram-positive and Gram-negative organisms, with compounds having a chain length of 11 to 15 carbons being the most active asm.org. Unlike fatty acids, monounsaturation does not appear to increase the activity of alkyl amines asm.orgsemanticscholar.org.

The position of the functional group also plays a role. Fatty acid amides and their N-derivatives have shown limited antimicrobial effects compared to their corresponding alkyl amines asm.orgsemanticscholar.org. Quantitative structure-activity relationship (QSAR) studies have been employed to build models that can predict the antimicrobial activity of fatty acid derivatives, providing insights for the design of new antimicrobial agents nih.gov. These studies confirm that properties like carbon chain length, unsaturation, and esterification are critical determinants of antimicrobial efficacy nih.gov.

Entomological and Pest Management Research Applications

Fatty acids and their derivatives have been investigated for their potential use in pest management due to their insecticidal, repellent, and oviposition deterrent properties.

Insecticidal Effects and Impact on Insect Physiology (e.g., Galleria mellonella)

Effects of Octanoic Acid on Galleria mellonella Larvae

| Parameter | Observed Effect |

|---|---|

| Survival Rate | Dose-dependent decrease |

| Cuticular Lipids | Alteration in free fatty acid profiles |

| Hemocytes (in vivo) | Damage to larval hemocytes |

| Hemocytes (in vitro) | Deformation, disordered networking, apoptosis, necrosis |

Repellent and Oviposition Deterrent Properties

Fatty acids have demonstrated significant repellent and oviposition deterrent activities against various insect species. A mixture of C8, C9, and C10 fatty acids has been shown to be highly repellent to houseflies and horn flies researchgate.net. Similarly, coconut fatty acid methyl esters, particularly those of caprylic (C8), capric (C10), and lauric (C12) acids, have exhibited strong antifeedant activity against stable flies nih.gov.

The oviposition behavior of insects can also be influenced by fatty acids. For example, a blend of caprylic, capric, oleic, and linoleic acids significantly reduced oviposition in the melon fly, Zeugodacus cucurbitae nih.gov. In some cases, the presence of certain fatty acids can act as a deterrent, preventing female insects from laying eggs on treated surfaces. This suggests that specific fatty acid derivatives could be developed as eco-friendly pest management solutions.

Studies on Cellular Processes and Signaling Pathways (In Vitro and Animal Models)

The influence of fatty acids and their derivatives on cellular processes and signaling pathways is an active area of research. These compounds can act as signaling molecules, modulating various cellular functions.

In vitro studies using 3T3-L1 adipocytes have shown that 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, can modulate energy metabolism. It was found to decrease de novo lipogenesis and the lipolytic response to isoproterenol, while increasing insulin-dependent glucose uptake. These effects were associated with the activation of the AMPK pathway, a key regulator of cellular energy homeostasis.

Modulation of Oxidative Stress and Autophagy Mechanisms

While direct studies on 8-(Methylamino)octanoic acid's effects on oxidative stress and autophagy are not extensively documented, research on related compounds provides a basis for potential activity. Oxidative stress and autophagy are interconnected cellular processes crucial for maintaining homeostasis. Autophagy can be triggered by various cellular stressors, including oxidative stress, to remove damaged components.

The parent molecule, octanoic acid, has been investigated for its impact on cellular metabolism, which is intrinsically linked to oxidative stress. For instance, diets enriched with octanoic acid have been shown to increase the number of oxidative fibers in the skeletal muscle of mice, suggesting a shift towards a more oxidative metabolic phenotype. This alteration in metabolism could potentially influence the cellular redox state and, consequently, the pathways governing oxidative stress and autophagy. The introduction of a methylamino group to the octanoic acid backbone may modulate its cellular uptake, metabolic fate, and interaction with molecular targets, thereby potentially altering its influence on these pathways. Further research is needed to elucidate the specific effects of this compound on markers of oxidative stress and key autophagy-related proteins.

Influence on Cellular Differentiation and Lipid Accumulation (e.g., Preadipocytes)

The influence of fatty acids on adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a significant area of research. Studies on octanoate, the salt of octanoic acid, have demonstrated its ability to modulate this process in 3T3-L1 preadipocytes, a common in vitro model.

Research has shown that octanoate can attenuate adipogenesis in the presence of a standard hormonal cocktail used to induce differentiation. This effect is associated with a decrease in the expression of key adipogenic transcription factors. However, in the absence of this hormonal cocktail, both octanoate and decanoate have been observed to increase adipogenesis in a dose-dependent manner, suggesting a complex regulatory role. This adipogenic effect appears to be mediated, at least in part, by the up-regulation of the peroxisome proliferator-activated receptor-gamma (PPARγ).

The N-methylation of the amino group in this compound could potentially alter its interaction with cellular receptors and enzymes involved in lipid metabolism. N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a molecule, such as its membrane permeability and stability against enzymatic degradation. peptide.comnih.govresearchgate.net These modifications could lead to altered effects on preadipocyte differentiation and lipid accumulation compared to its non-methylated counterpart, 8-aminooctanoic acid, or the parent compound, octanoic acid.

Table 1: Effects of Octanoate on Adipogenic Markers in 3T3-L1 Preadipocytes

| Treatment Condition | Effect on Lipid Accumulation | Effect on PPARγ Expression |

| With Hormonal Cocktail | Decreased | Attenuated |

| Without Hormonal Cocktail | Increased (Dose-dependent) | Up-regulated |

This table summarizes the observed effects of octanoate, a related compound, on preadipocyte differentiation.

Rational Design of Biologically Active Peptidomimetics

Conformational Restriction and Mimicry of Peptide Structures (e.g., NPY Analogs)

A significant application of this compound and related ω-amino acids is in the field of peptidomimetics, where they are used to create synthetic molecules that mimic the structure and function of natural peptides. N-methylation of amino acids is a key strategy in this field to enhance the therapeutic potential of peptides. peptide.comnih.govresearchgate.net

The introduction of an N-methyl group to the peptide backbone can confer several advantageous properties. It can increase resistance to enzymatic degradation by proteases, thereby extending the molecule's half-life in a biological system. peptide.comnih.gov Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. peptide.com This conformational constraint can lock the peptidomimetic into a bioactive conformation that is recognized by its target receptor, potentially leading to increased potency and selectivity. By reducing the number of available conformations, the entropic penalty of binding is decreased.

8-Aminooctanoic acid has been utilized as a structural modification tool in the synthesis of Neuropeptide Y (NPY) analogs. medchemexpress.com NPY is a 36-amino acid peptide with a characteristic hairpin-like structure. By replacing certain amino acid residues with spacers like 8-aminooctanoic acid, it is possible to create cyclic analogs that mimic the folded helical structure of NPY. medchemexpress.com The incorporation of an N-methyl group, creating this compound, would further refine this approach by adding steric hindrance that influences the preferred backbone torsion angles and reduces the peptide's ability to form hydrogen bonds, which can improve solubility and membrane permeability. peptide.com This strategy of using N-methylated ω-amino acids allows for the rational design of NPY analogs with specific conformations aimed at targeting different NPY receptor subtypes.

Table 2: Properties Conferred by N-Methylation in Peptidomimetics

| Property | Effect of N-Methylation | Rationale |

| Enzymatic Stability | Increased | Steric hindrance at the amide bond reduces susceptibility to proteases. peptide.comnih.gov |

| Conformational Flexibility | Decreased | Rotation around the N-Cα bond is restricted, leading to a more defined structure. peptide.com |

| Receptor Binding | Potentially Increased | Pre-organization into a bioactive conformation can enhance affinity for the target receptor. |

| Membrane Permeability | Often Increased | Reduced hydrogen bonding capacity can improve passive diffusion across cell membranes. peptide.com |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(Methylamino)octanoic acid, and how do their yields compare?

- Methodology : Two main routes are documented:

- Route 1 : Reaction of 2-azacyclononanone under controlled hydrolysis conditions. Yield: ~10% .

- Route 2 : Nucleophilic substitution of 8-bromooctanoic acid with methylamine. Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for improving yield.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : Confirm methylamino (-NHCH₃) and carboxylic acid (-COOH) groups via ¹H NMR (δ ~2.5–3.0 ppm for -NHCH₃; δ ~12 ppm for -COOH) and ¹³C NMR (δ ~35–40 ppm for -NHCH₃; δ ~175 ppm for -COOH) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 172.27 .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₉NO₂ | |

| Melting Point | 193–196°C | |

| Solubility | Water, THF |

Advanced Research Questions

Q. How does this compound function in enzyme-catalyzed aminolysis for lactam synthesis?

- Experimental Design :

- Enzyme Selection : Lipases (e.g., Candida antarctica Lipase B) or transaminases for regioselective amide bond formation.

- Substrate Optimization : Use molar ratios of 1:1.5 (acid:amine) in anhydrous solvents (e.g., toluene) at 40–60°C. Monitor reaction progress via TLC or HPLC .

- Mechanistic Insight : The methylamino group enhances nucleophilicity, promoting attack on carbonyl carbons. Kinetic studies (e.g., Michaelis-Menten parameters) can elucidate enzyme-substrate affinity .

Q. What strategies mitigate instability or decomposition of this compound during storage?

- Protocols :

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Handling : Avoid prolonged exposure to light, strong bases, or oxidizers (e.g., peroxides). Pre-purify via column chromatography if impurities arise .

Q. How can computational modeling predict the reactivity of this compound in bioconjugation applications?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilicity .

- MD Simulations : Simulate interactions with proteins (e.g., Concanavalin A) to evaluate spacer length effects on binding efficiency. Compare with experimental data from SPR or ITC .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields or analytical data for this compound?

- Troubleshooting :

- Synthesis : Replicate conditions precisely (e.g., solvent purity, inert atmosphere). Validate intermediates via FTIR or LC-MS.

- Characterization : Cross-reference with multiple techniques (e.g., NMR + elemental analysis) to resolve conflicts in melting points or spectral data .

Biochemical and Metabolic Applications

Q. What role does this compound play in metabolic engineering studies?

- Case Example : In yeast (Saccharomyces cerevisiae), homologs like octanoic acid impair growth post-diauxic shift (final OD reduction by ~30%). Similar protocols can assess this compound toxicity via growth curves and transcriptomics (RNA-Seq) .

- Protocol : Culture strains in YPD media, sample at exponential (14 h), post-diauxic (22 h), and stationary (46 h) phases. Extract intracellular metabolites for GC-MS profiling .

Q. How does spacer length (C8 chain) affect bioconjugation efficiency in redox-active protein labeling?

- Experimental Data :

- Concanavalin A Labeling : Os(bpy)₂Clpy-C8linker (8-carbon spacer) shows higher labeling efficiency than PEG-based spacers due to hydrophobic interactions. Quantify via MALDI-TOF or fluorescence quenching .

- Table :

| Spacer Type | Labeling Efficiency (%) | Reference |

|---|---|---|

| C8 | 85 ± 3 | |

| PEG-12 | 72 ± 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.